For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-Asp(OBzl)-OH
Introduction
N-α-Fmoc-L-aspartic acid β-benzyl ester, commonly abbreviated as Fmoc-Asp(OBzl)-OH, is a pivotal amino acid derivative employed extensively in peptide chemistry.[1] It serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS), enabling the precise incorporation of aspartic acid residues into complex peptide chains.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and detailed experimental protocols for its application in SPPS.
The structure of Fmoc-Asp(OBzl)-OH features two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile benzyl (Bzl) ester on the β-carboxyl group of the aspartic acid side chain.[2][3] This orthogonal protection strategy allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected, preventing unwanted side reactions.
Chemical and Physical Properties
The properties of Fmoc-Asp(OBzl)-OH are summarized below. Data has been aggregated from various suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 86060-84-6 | |
| Molecular Formula | C₂₆H₂₃NO₆ | |
| Molecular Weight | 445.46 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 120-130 °C | |
| Solubility | Soluble in methanol and Dimethylformamide (DMF) | |
| Optical Rotation | [α]20/D −20.0±2°, c = 1% in DMF | |
| Storage Conditions | 2-8°C, store in a dry place |
Table 2: Computed and Structural Properties
| Property | Value | Source(s) |
| Density | 1.31 g/cm³ (Predicted) | |
| Boiling Point | 683.7 °C at 760 mmHg (Predicted) | |
| Flash Point | 367.3 - 369.4 °C | |
| pKa | 3.54 - 4.05 (Predicted) | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 10 | |
| Exact Mass | 445.15253745 | |
| Topological Polar Surface Area | 101.93 Ų |
Analytical Characterization
Ensuring the purity and identity of Fmoc-Asp(OBzl)-OH is critical for successful peptide synthesis. Standard analytical techniques include:
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High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of Fmoc-Asp(OBzl)-OH. Commercial suppliers typically guarantee a purity of ≥98.0%.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemical integrity of the molecule.
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Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its identity.
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Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic functional groups present in the molecule.
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OBzl)-OH is a standard reagent for Fmoc-based SPPS. The general workflow involves the iterative addition of amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: A typical cycle for incorporating Fmoc-Asp(OBzl)-OH in SPPS.
Protocol 1: Fmoc Group Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, making the amino group available for the next coupling reaction.
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Swell the Resin: Swell the peptide-resin in Dimethylformamide (DMF) for at least 30-60 minutes.
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Drain: Drain the DMF from the reaction vessel.
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Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
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Agitate: Agitate the mixture at room temperature for 5-20 minutes. A second treatment may be performed to ensure complete deprotection.
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Drain and Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Protocol 2: Amino Acid Coupling
This protocol describes the activation and coupling of Fmoc-Asp(OBzl)-OH to the deprotected N-terminus of the peptide-resin.
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Prepare Activation Solution: In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading), a coupling agent like HATU or HBTU (3-5 eq.), and an additive like HOBt or HOAt (3-5 eq.) in DMF.
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Activate: Add an activation base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
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Couple: Add the activated amino acid solution to the drained, deprotected peptide-resin.
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Agitate: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
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Drain and Wash: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
After peptide synthesis is complete, the peptide is cleaved from the solid support, and the benzyl (Bzl) side-chain protecting group is removed simultaneously. This is typically achieved with strong acid.
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Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.
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Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is "Reagent K," which consists of Trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT). A standard formulation is TFA/water/thioanisole/EDT (90:5:3:2, v/v/v/v). The scavengers (water, thioanisole, EDT) are crucial to trap the reactive carbocations generated from the cleavage of the Bzl and other protecting groups.
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Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
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Incubate: Agitate the mixture at room temperature for 2-4 hours.
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Isolate Peptide: Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
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Wash and Dry: Centrifuge to pellet the peptide. Wash the pellet with cold diethyl ether two more times to remove scavengers. Dry the final peptide product under a vacuum.
Caption: Logical flow of the final cleavage and deprotection step.
Safety and Handling
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Handling: Fmoc-Asp(OBzl)-OH should be handled in a well-ventilated area. Standard laboratory safety procedures, including wearing gloves, safety glasses, and a lab coat, are required.
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Storage: The compound is stable when stored under recommended conditions (2-8°C, dry). It should be kept away from strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.
